3,3-Diethyl-1-(methylthio)cyclobutane-1-carboxylic acid

Lipophilicity Drug-likeness Cyclobutane scaffold

Replace planar aryl acids with a conformationally constrained, saturated bioisostere. This cyclobutane derivative (Fsp³ 0.90, logP 3.00) offers orthogonal SAR vectors via the carboxylic acid and methylthio group. - **Key advantage**: Methylthio enables late-stage oxidation ladder (sulfide → sulfoxide → sulfone) to modulate polarity without core alteration. - **Quality**: 98% purity minimizes side products in amide couplings or multistep sequences. - **Supply**: Batch-specific QC documentation supports GLP workflows.

Molecular Formula C10H18O2S
Molecular Weight 202.32 g/mol
Cat. No. B13625575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diethyl-1-(methylthio)cyclobutane-1-carboxylic acid
Molecular FormulaC10H18O2S
Molecular Weight202.32 g/mol
Structural Identifiers
SMILESCCC1(CC(C1)(C(=O)O)SC)CC
InChIInChI=1S/C10H18O2S/c1-4-9(5-2)6-10(7-9,13-3)8(11)12/h4-7H2,1-3H3,(H,11,12)
InChIKeyRJTOYTAEGSAGPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Diethyl-1-(methylthio)cyclobutane-1-carboxylic acid: Overview


3,3-Diethyl-1-(methylthio)cyclobutane-1-carboxylic acid (CAS 1468694-25-8) is a C10H18O2S cyclobutane derivative bearing geminal 3,3-diethyl substituents and a 1-methylthio group co-located with the carboxylic acid on the strained four-membered ring. With a molecular weight of 202.32 g·mol⁻¹, a computed logP of 3.00, and an Fsp³ value of 0.90, it belongs to the class of thioether-functionalized cyclobutanecarboxylic acids used as conformationally constrained intermediates in medicinal chemistry and synthetic organic research [1]. The compound is commercially supplied at 98% purity by multiple vendors, ensuring consistent quality for reproducible downstream chemistry .

Scaffold architecture
Conformationally constrained cyclobutane core with high sp³ fraction
Functional handle
Thioether group enables late-stage oxidation to sulfoxide or sulfone
Supply quality
High purity grade with vendor QC documentation supports reproducible synthesis

3,3-Diethyl-1-(methylthio)cyclobutane-1-carboxylic acid: Uniqueness vs. Analogs


Within the cyclobutanecarboxylic acid family, seemingly minor substituent variations produce substantial differences in critical physicochemical parameters that govern pharmacokinetic behavior, synthetic utility, and scaffold performance. The 3,3-diethyl substitution pattern confers distinct steric bulk and lipophilicity compared to the 3,3-dimethyl variant (ΔlogP ≈ +0.89), while the 1-methylthio group adds both a thioether oxidation handle and a further logP increment of ≈0.52 relative to the des-methylthio analog . These differences are not cosmetic; they directly affect membrane permeability, metabolic stability, and the feasibility of late-stage functionalization via sulfoxidation or sulfone formation — capabilities absent in non-thioether congeners [1]. Simply substituting a cheaper or more readily available cyclobutane carboxylic acid risks altering the conformational bias, hydrogen-bonding capacity, and overall drug-likeness of any derived lead series.

Des-methylthio analog
Lacks the thioether oxidation handle; late-stage polarity tuning is not possible, limiting SAR exploration.
3,3-Dimethyl analog
Altered lipophilicity and steric bulk may shift membrane permeability and metabolic stability profiles compared to the target compound.

3,3-Diethyl-1-(methylthio)cyclobutane-1-carboxylic acid: Differentiation Evidence


Lipophilicity (logP) Comparison

The target compound exhibits a computed logP of 3.00, representing a +0.52 increase over the des-methylthio analog 3,3-diethylcyclobutane-1-carboxylic acid (logP 2.48) and a +0.89 increase over the 3,3-dimethyl-1-(methylthio) analog (logP 2.12), as reported by a single vendor using a consistent computational method . The methylthio group contributes approximately +0.52 logP units, while each ethyl-to-methyl substitution adds roughly +0.44 logP units. This lipophilicity range places the target compound closer to the CNS-drug-optimal logP window (2–4) and may enhance passive membrane permeability relative to the less lipophilic dimethyl analog.

logP Comparison
Reported
logP 3.00, Δ +0.52 vs. des-methylthio, +0.89 vs. dimethyl
Supports differential membrane permeability and metabolic clearance profiles
Computed values from vendor datasheets; consistent methodology
Lipophilicity Drug-likeness Cyclobutane scaffold

Fraction sp³ (Fsp³) Comparison

The target compound achieves an Fsp³ value of 0.90, which is the highest among three structurally characterized close analogs: the des-methylthio variant at Fsp³ 0.889 (Δ = +0.011) and the 3,3-dimethyl-1-(methylthio) analog at Fsp³ 0.875 (Δ = +0.025) . This places the target compound at the extreme upper end of the cyclobutane Fsp³ range and substantially above the mean Fsp³ of approved drugs (0.47), as well as above the clinical candidate average [1]. Elevated Fsp³ correlates with improved aqueous solubility, reduced promiscuous binding, and higher clinical success rates in drug discovery campaigns.

Fsp³ Comparison
Reported
Fsp³ 0.90, Δ +0.011 vs. des-methylthio, +0.025 vs. dimethyl
High sp³ fraction may support improved solubility and reduced promiscuous binding
Vendor-computed Fsp³; reference mean approved-drug Fsp³ 0.47
Fsp3 Drug-likeness Cyclobutane scaffold

Thioether Oxidation Handle

The 1-methylthio substituent provides a chemically addressable thioether that can be selectively oxidized to the corresponding sulfoxide or sulfone, creating polarity-switchable intermediates inaccessible to the des-methylthio analog 3,3-diethylcyclobutane-1-carboxylic acid (CAS 66016-24-8) . The des-methylthio comparator (C9H16O2, no sulfur) lacks any equivalent oxidation handle and is limited to standard carboxylic acid derivatization (esterification, amidation, reduction) . This oxidation handle enables systematic modulation of hydrogen-bond acceptor capacity (sulfoxide HBA = 3 vs. parent HBA = 2) and logP reduction of up to ~1.5–2.0 units upon conversion to the sulfoxide or sulfone, offering a unique late-stage diversification strategy not possible with the simpler analog [1].

Oxidation Handle
Class-level
Present (methylthio) vs. Absent in des-methylthio analog
Enables polarity-switchable diversification not available in non-thioether scaffolds
Oxidation estimates from thioether literature; class-level context
Thioether oxidation Sulfoxide Sulfone Late-stage functionalization

Molecular Weight and Scaffold Complexity

The target compound (MW 202.32 g·mol⁻¹) occupies a distinct molecular-weight niche: it is 46.10 Da heavier than the des-methylthio analog (MW 156.22) and 28.06 Da heavier than the 3,3-dimethyl-1-(methylthio) analog (MW 174.26) . This increment reflects the simultaneous presence of two ethyl groups (each contributing +14 Da over methyl) and the methylthio sulfur atom (+32 Da over oxygen, or net +46 Da vs. the des-methylthio scaffold). The combination of 3,3-gem-diethyl substitution with a 1-methylthio group creates a sterically congested quaternary carbon center at C1 with a unique set of three distinct substituent types (carboxyl, methylthio, and a cyclobutane ring bearing gem-diethyl), a substitution density not replicated in any single commercially available analog .

MW and Complexity
Reported
MW 202.32 Da, Δ +46.10 vs. des-methylthio, +28.06 vs. dimethyl
Intermediate MW with dense substitution may suit fragment elaboration
Vendor-reported molecular weights
Molecular weight Scaffold complexity Cyclobutane building block

Purity Benchmarking

The target compound is commercially supplied at 98% purity by at least two independent vendors (Fluorochem and Leyan), whereas both the des-methylthio analog and the 3,3-dimethyl-1-(methylthio) analog are listed at 95% purity from the same primary vendor . This +3 percentage-point purity differential reduces the maximum impurity burden from 5% to 2%, a meaningful improvement for applications requiring stoichiometric precision (e.g., fragment screening at defined concentrations, calibration standards, or multi-step synthesis where impurity carryover degrades yield). Batches of the target compound are supported by QC documentation (NMR, HPLC, or GC) from suppliers, enabling verification prior to use .

Purity Grade
Specification review
98% vs. 95% for closest analogs
Lower impurity burden supports stoichiometric precision in assays
QC methods may vary by supplier; verification advised
Chemical purity Procurement Reproducibility

Conformational Restriction and Scaffold Rigidity

Cyclobutane rings adopt a puckered conformation (dihedral angle ~25–30°) that introduces inherent three-dimensionality, reducing planarity compared to aryl or heteroaryl isosteres [1]. The 3,3-diethyl substitution pattern on this scaffold imposes greater steric demand than the 3,3-dimethyl variant, which may affect the ring-puckering equilibrium and the spatial orientation of the C1 substituents (carboxyl and methylthio). While no crystallographic data specific to the target compound have been published, the cyclobutane class is well-established as a conformationally restricted bioisostere for aromatic rings, olefins, and larger cycloalkyl systems, with documented benefits including prevention of cis/trans isomerization, increased metabolic stability, and directional control of pharmacophore vectors [1].

Conformational Control
Class-level
Cyclobutane puckered core, Fsp³ 0.90 vs. aryl acids <0.3
Conformational restriction may improve target selectivity (class-level context)
No crystallographic data specific to target; class-level inference
Conformational restriction Cyclobutane puckering Bioisostere

3,3-Diethyl-1-(methylthio)cyclobutane-1-carboxylic acid: Application Scenarios


Fragment-Based Drug Discovery

With an Fsp³ of 0.90 — substantially exceeding the mean approved-drug value of 0.47 — and a logP of 3.00, this compound is optimally suited as a fragment hit or lead-like starting point in FBDD campaigns targeting challenging protein classes where three-dimensionality and conformational restriction are desired . The presence of both a carboxylic acid (for amide coupling or salt bridge formation) and a methylthio group (for oxidation-state diversification to sulfoxide/sulfone) provides two orthogonal vectors for parallel SAR exploration from a single scaffold, reducing the number of compounds that must be procured and screened [1]. The 98% purity ensures that fragment-screening data are not confounded by impurities.

Bioisostere Replacement of Aryl Acids

For medicinal chemistry programs seeking to replace a planar aryl carboxylic acid with a non-planar, saturated bioisostere, the target compound offers a cyclobutane core with steric bulk (3,3-diethyl) and a thioether handle (1-methylthio) that can mimic the electronic and steric properties of substituted benzoic acids while reducing aromatic ring count — a strategy associated with improved solubility, lower protein binding, and better developability profiles . The logP of 3.00 falls within the optimal CNS range, making this scaffold particularly attractive for neuroscience targets where aryl acid replacement is desired [1].

Late-Stage Functionalization via Thioether Oxidation

The methylthio group enables a unique 'oxidation-state ladder' — thioether (logP ~3.0) → sulfoxide (estimated logP ~1.0–1.5) → sulfone (estimated logP ~0.5–1.0) — that can be executed at late stages of a synthetic sequence without disturbing the carboxylic acid or cyclobutane core . This capability is absent in the des-methylthio analog 3,3-diethylcyclobutane-1-carboxylic acid, making the target compound the preferred choice when systematic modulation of compound polarity, solubility, or hydrogen-bond acceptor count is needed without altering the core scaffold [1].

Multi-Step Synthesis

The 98% purity specification — versus 95% for the closest commercially available analogs — means that for a 1.0 mmol reaction, the maximum absolute impurity is 0.02 mmol (vs. 0.05 mmol for 95% material), reducing side-product formation and simplifying purification . For academic or industrial laboratories executing multi-step syntheses (e.g., amide coupling followed by thioether oxidation followed by ester hydrolysis), starting from 98% purity material can translate to measurably higher overall yields and fewer failed batches, directly impacting procurement value [1]. Both Fluorochem and Leyan offer batch-specific QC documentation, supporting GLP-compliant workflows.

Application
Selection Property
Validation Focus
Fragment-based lead discovery
High sp³ scaffold with orthogonal vectors (COOH, SMe)
Parallel SAR exploration from single core; impurity-controlled screening
Aryl acid bioisostere replacement
Non-planar saturated cyclobutane with steric bulk and thioether handle
Lipophilicity profile suitability for CNS targets; reduced aromatic ring count
Late-stage polarity diversification
Thioether oxidation ladder (thioether → sulfoxide → sulfone)
Systematic polarity modulation without altering core scaffold
Multi-step synthetic workflows
Higher purity grade relative to close analogs
Impurity-controlled yields; QC documentation for batch verification
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